N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride
Descripción general
Descripción
“N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride” is a chemical compound with the linear formula C16H21O2N4Cl1 . It is a solid substance and its molecular formula is C16H20N4O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C1=CC=CC(C2=NOC(CNCCC)=N2)=C1)NC3CC3.Cl
. This indicates that the compound contains a benzamide group attached to a cyclopropyl group and a 1,2,4-oxadiazol ring with a propylamino methyl group . Physical And Chemical Properties Analysis
The compound is a solid . Its molecular formula is C16H20N4O2 and it has an average mass of 300.356 Da and a monoisotopic mass of 300.158630 Da .Aplicaciones Científicas De Investigación
Reaction and Synthesis
The study by Kawashima and Tabei (1986) on the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide highlights the formation of oxadiazole derivatives like 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole. This research provides insight into the synthesis pathways that could be relevant for the formation of compounds similar to N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride (Kawashima & Tabei, 1986).
Anticancer Properties
A study by Ravinaik et al. (2021) on the synthesis and evaluation of benzamide oxadiazole derivatives for anticancer properties shows that these compounds exhibit significant activity against various cancer cell lines. This implies potential applications for N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride in cancer research (Ravinaik et al., 2021).
Synthesis and Biological Evaluation
Yoshida et al. (2005) designed and synthesized benzothiazole derivatives, including compounds structurally related to N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride, demonstrating antitumor properties. This suggests potential use in developing antitumor agents (Yoshida et al., 2005).
Antioxidant Evaluation
Bondock, Adel, and Etman (2016) synthesized and evaluated the antioxidant activity of oxadiazole derivatives, indicating the potential of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride as an antioxidant (Bondock, Adel, & Etman, 2016).
Antimycobacterial Screening
Nayak et al. (2016) synthesized oxadiazole derivatives and screened them for antimycobacterial activities. Their research suggests possible applications for N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride in treating tuberculosis (Nayak et al., 2016).
Nematocidal Activity
Liu et al. (2022) explored the nematocidal activities of 1,2,4-oxadiazole derivatives, indicating potential applications of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride in pest control (Liu et al., 2022).
Kinase Inhibition for Cancer Therapy
Han et al. (2016) investigated 4-chloro-benzamides derivatives, including oxadiazole, as RET kinase inhibitors for cancer therapy. This suggests potential therapeutic applications of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride in cancer treatment (Han et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclopropyl-3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-2-8-17-10-14-19-15(20-22-14)11-4-3-5-12(9-11)16(21)18-13-6-7-13;/h3-5,9,13,17H,2,6-8,10H2,1H3,(H,18,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYICYYEFBAUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.